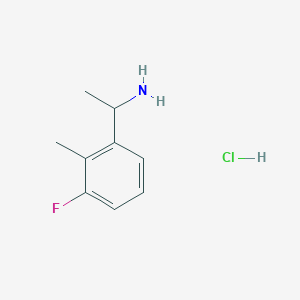

1-(3-Fluoro-2-methylphenyl)ethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

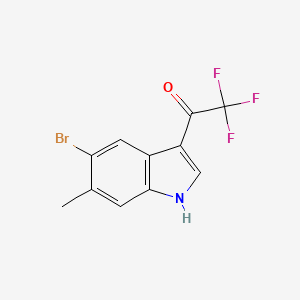

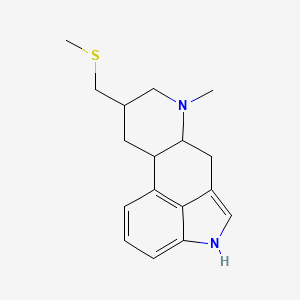

1-(3-Fluoro-2-methylphenyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. This compound is characterized by the presence of a fluorine atom at the third position and a methyl group at the second position of the phenyl ring, with an ethanamine group attached to the first position. The hydrochloride salt form is commonly used to enhance the compound’s stability and solubility in water.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1-(3-Fluor-2-methylphenyl)ethanamin kann über verschiedene Synthesewege hergestellt werden. Ein übliches Verfahren umfasst die folgenden Schritte:

Nitrierung: Der Ausgangsstoff, 3-Fluor-2-methylbenzol, wird mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure nitriert, um 3-Fluor-2-methyl-4-nitrobenzol zu bilden.

Reduktion: Die Nitrogruppe wird dann mit einem Reduktionsmittel wie Eisenpulver und Salzsäure zu einer Amingruppe reduziert, wodurch 3-Fluor-2-methyl-4-aminobenzol entsteht.

Alkylierung: Die Amingruppe wird mit Ethylbromid in Gegenwart einer Base wie Kaliumcarbonat alkyliert, um 1-(3-Fluor-2-methylphenyl)ethanamin zu bilden.

Hydrochloridbildung: Die freie Base wird dann durch Reaktion mit Salzsäure in ihr Hydrochloridsalz umgewandelt.

Industrielle Produktionsmethoden

Die industrielle Produktion von 1-(3-Fluor-2-methylphenyl)ethanamin;hydrochlorid umfasst in der Regel großtechnische Nitrier-, Reduktions- und Alkylierungsprozesse, gefolgt von Reinigungsschritten wie Umkristallisation oder Chromatographie, um das gewünschte Produkt in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(3-Fluor-2-methylphenyl)ethanamin;hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Aminderivate umwandeln.

Substitution: Das Fluoratom kann durch nucleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nucleophile wie Natriummethoxid oder Kalium-tert-butoxid können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 3-Fluor-2-methylbenzaldehyd oder 3-Fluor-2-methylbenzoesäure.

Reduktion: Bildung von 1-(3-Fluor-2-methylphenyl)ethanol.

Substitution: Bildung von Verbindungen mit verschiedenen Substituenten, die das Fluoratom ersetzen.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluor-2-methylphenyl)ethanamin;hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich seiner Interaktion mit Neurotransmitter-Rezeptoren.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung neurologischer Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 1-(3-Fluor-2-methylphenyl)ethanamin;hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Neurotransmitter-Rezeptoren im Gehirn. Die Verbindung kann an diesen Rezeptoren als Agonist oder Antagonist wirken, ihre Aktivität modulieren und die Freisetzung und Aufnahme von Neurotransmittern beeinflussen. Die genauen Pfade und molekularen Zielstrukturen, die beteiligt sind, hängen vom jeweiligen biologischen Kontext und der Struktur der Verbindung ab.

Wirkmechanismus

The mechanism of action of 1-(3-fluoro-2-methylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(3-Fluorphenyl)ethanamin;hydrochlorid: Fehlt die Methylgruppe an der zweiten Position.

1-(2-Methylphenyl)ethanamin;hydrochlorid: Fehlt das Fluoratom an der dritten Position.

1-(3-Chlor-2-methylphenyl)ethanamin;hydrochlorid: Enthält ein Chloratom anstelle eines Fluoratoms an der dritten Position.

Einzigartigkeit

1-(3-Fluor-2-methylphenyl)ethanamin;hydrochlorid ist einzigartig aufgrund des Vorhandenseins sowohl eines Fluoratoms als auch einer Methylgruppe am Phenylring. Diese Kombination von Substituenten kann die chemische Reaktivität, biologische Aktivität und physikalischen Eigenschaften der Verbindung beeinflussen und sie von anderen ähnlichen Verbindungen abheben.

Eigenschaften

IUPAC Name |

1-(3-fluoro-2-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-6-8(7(2)11)4-3-5-9(6)10;/h3-5,7H,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEQNNWSAFCZKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)

![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)